4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide
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Overview
Description
4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the active site, altering the transporter’s conformation and reducing its activity.
Biochemical Pathways
Given its inhibitory effect on ents, it can be inferred that the compound affects nucleotide synthesis and adenosine function
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and undergo metabolism in the liver, yielding several metabolites consistent with hydroxylation and reduction
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ENTs. This results in reduced nucleoside transport, which can affect nucleotide synthesis and adenosine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted piperazine with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide has a wide range of applications in scientific research, including:
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide can be compared with other similar compounds such as:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also an inhibitor of human equilibrative nucleoside transporters but has a different structural framework.
Pyridazinones containing the (2-fluorophenyl) piperazine moiety: These compounds are selective inhibitors of monoamine oxidase B and share the (2-fluorophenyl) piperazine moiety with this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development could unlock even more applications and benefits of this compound.
Properties
IUPAC Name |
4-(2-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-6-4-3-5-11(12)13/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPZCERTBDAKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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